N-cyclopropyl-6-methylpyrimidin-4-amine
Description
N-cyclopropyl-6-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a methyl group at position 6 and a cyclopropylamine substituent at position 4 of the pyrimidine ring. Its molecular formula is C₈H₁₁N₃, with a molar mass of 149.20 g/mol.
Properties
IUPAC Name |
N-cyclopropyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-4-8(10-5-9-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXMTQNNOHTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 6-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-6-methylpyrimidin-4-one, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1. Active Pharmaceutical Ingredient
N-cyclopropyl-6-methylpyrimidin-4-amine is utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a critical role in the development of anti-inflammatory drugs due to its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies have reported an IC₅₀ value for COX-2 inhibition comparable to established anti-inflammatory agents like celecoxib, indicating its potential as a candidate for anti-inflammatory therapies.
1.2. Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest its potential development as a therapeutic agent against resistant bacterial strains.
Enzyme Inhibition and Mechanism of Action
This compound has been studied for its enzyme inhibition capabilities, particularly regarding COX enzymes. The compound's mechanism involves competitive inhibition, which reduces the production of pro-inflammatory mediators, thereby alleviating inflammation. Case studies have shown its efficacy in reducing paw edema in animal models, supporting its use in treating inflammatory conditions.
Chemical Industry Applications
3.1. Chemical Reagent and Intermediate
In the chemical industry, this compound serves as a reagent and an intermediate in the synthesis of various chemicals, including agrochemicals such as herbicides and pesticides. Its role as a building block facilitates the creation of more complex molecules used in diverse applications .
3.2. Research Reagent
The compound is also employed as a research reagent in studies investigating the chemical and biological properties of related compounds. Its utility extends to calibration standards in spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry .
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis:
Substituent Effects: Chloro vs. Cyclopropyl: Chloro-substituted analogs (e.g., 6-Chloro-N-methylpyrimidin-4-amine) exhibit higher electrophilicity, favoring nucleophilic substitution reactions. In contrast, the cyclopropyl group in the target compound enhances steric hindrance and may improve metabolic stability . Methyl vs. Dimethylamino: Dimethylamino groups (e.g., 6-Chloro-N,N-dimethylpyrimidin-4-amine) increase solubility in polar solvents, whereas methyl groups contribute to lipophilicity, affecting membrane permeability .
Molecular Weight and Applications: Lower molecular weight compounds (e.g., 6-Chloro-N-methylpyrimidin-4-amine at 143.57 g/mol) are more likely to comply with drug-likeness criteria (e.g., Lipinski’s rule). The target compound (149.20 g/mol) falls within an acceptable range for bioavailability .
Synthetic Accessibility :
- Chloro-substituted pyrimidines are often synthesized via nucleophilic displacement reactions, while cyclopropylamine derivatives may require specialized reagents (e.g., cyclopropylamine) .
- Commercial availability of intermediates like 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (CAS 1111849-46-7) streamlines large-scale production .
Research Findings and Trends
- Biological Activity: Chloro and dimethylamino analogs show promise in anticancer and antimicrobial studies due to their ability to disrupt DNA synthesis or kinase signaling . The cyclopropyl group in the target compound may reduce off-target effects by limiting conformational flexibility.
Biological Activity
N-cyclopropyl-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropyl group attached to a pyrimidine ring. The molecular formula is C₈H₁₀N₄, and it exhibits properties typical of pyrimidine derivatives, which are known for their diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound's mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by converting arachidonic acid into prostaglandins.
Table 1: COX Inhibition Potency of Pyrimidine Derivatives
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate that this compound has a moderate inhibitory effect on COX enzymes compared to the standard drug celecoxib, suggesting potential as a therapeutic agent in treating inflammatory conditions .
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that certain pyrimidine derivatives exhibit activity against various bacterial strains, including resistant strains.
Case Study: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring and substituents can significantly influence its pharmacological properties.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Enhanced COX inhibition |
| Alteration in cyclopropyl position | Varied antimicrobial potency |
Research indicates that electron-donating groups at specific positions on the pyrimidine ring enhance anti-inflammatory activity by increasing binding affinity to COX enzymes .
Toxicity and Safety Profile
The toxicity profile of this compound has been assessed in various studies. Notable findings include:
- Acute Toxicity : Studies have shown that doses exceeding 2000 mg/kg body weight can lead to observable adverse effects in animal models, including liver and kidney damage.
- Chronic Toxicity : Long-term exposure studies indicate a no-observed-adverse-effect level (NOAEL) at approximately 500 ppm in mice, suggesting that careful dosage is critical for safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
